molecular formula C9H5F2N3 B15244828 2,4-Difluoro-5-(pyridin-4-yl)pyrimidine CAS No. 1214370-45-2

2,4-Difluoro-5-(pyridin-4-yl)pyrimidine

Cat. No.: B15244828
CAS No.: 1214370-45-2
M. Wt: 193.15 g/mol
InChI Key: HKEFOALBHJIZTC-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(pyridin-4-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings, each substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(pyridin-4-yl)pyrimidine typically involves the use of fluorinated pyridines and pyrimidines. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like Selectfluor® . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

. The use of scalable and efficient fluorination techniques ensures the feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of fluorinated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,4-Difluoro-5-(pyridin-4-yl)pyrimidine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-(pyridin-4-yl)pyrimidine stands out due to its dual fluorination and the presence of both pyridine and pyrimidine rings. This unique structure imparts distinct chemical properties, making it valuable for specific applications in medicinal and materials chemistry.

Properties

CAS No.

1214370-45-2

Molecular Formula

C9H5F2N3

Molecular Weight

193.15 g/mol

IUPAC Name

2,4-difluoro-5-pyridin-4-ylpyrimidine

InChI

InChI=1S/C9H5F2N3/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H

InChI Key

HKEFOALBHJIZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(N=C2F)F

Origin of Product

United States

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